molecular formula C26H32BrNO4 B8105912 DSP-1053

DSP-1053

Cat. No.: B8105912
M. Wt: 502.4 g/mol
InChI Key: ZSVLGHSNQJYODD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DSP-1053 is a novel serotonin reuptake inhibitor with partial agonistic activity at the serotonin 1A receptor. It has been developed as a potential antidepressant with fast-acting effects and minimal undesirable side effects, particularly nausea and emesis .

Preparation Methods

The synthesis of DSP-1053 involves the preparation of a benzylpiperidine derivative. The compound is synthesized through a series of chemical reactions, including the formation of the benzylpiperidine core and subsequent functionalization to achieve the desired pharmacological properties . The industrial production methods for this compound are proprietary and involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

DSP-1053 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.

    Substitution: Substitution reactions are used to introduce different substituents on the benzylpiperidine core. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles.

Scientific Research Applications

DSP-1053 has several scientific research applications, including:

Mechanism of Action

DSP-1053 exerts its effects by inhibiting the serotonin transporter and partially agonizing the serotonin 1A receptor. This dual mechanism enhances serotonergic neurotransmission, leading to antidepressant effects. The compound binds to the human serotonin transporter with high affinity and inhibits serotonin reuptake, increasing extracellular serotonin levels. Additionally, its partial agonistic activity at the serotonin 1A receptor contributes to its fast-acting antidepressant effects .

Comparison with Similar Compounds

DSP-1053 is unique compared to other serotonin reuptake inhibitors due to its partial agonistic activity at the serotonin 1A receptor. This dual mechanism provides fast-acting antidepressant effects with minimal side effects. Similar compounds include:

This compound stands out due to its unique combination of serotonin reuptake inhibition and partial serotonin 1A receptor agonism, offering potential advantages in terms of efficacy and tolerability.

Properties

IUPAC Name

6-[2-[4-[[4-bromo-3-(2-methoxyethoxy)phenyl]methyl]piperidin-1-yl]ethyl]-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32BrNO4/c1-30-14-15-32-26-18-21(2-4-23(26)27)16-20-7-11-28(12-8-20)10-6-19-3-5-25-22(17-19)24(29)9-13-31-25/h2-5,17-18,20H,6-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVLGHSNQJYODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC(=C1)CC2CCN(CC2)CCC3=CC4=C(C=C3)OCCC4=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

An aqueous concentrated hydrochloric acid solution (36%, 760 μL, 8.5 mmol) was added at room temperature to a solution of the compound (3.07 g, 5.8 mmol) obtained in Example 3 in 2-propanol (20 mL), and the solution was stirred at room temperature for 15.5 hours. The precipitate was collected by filtration, washed with 2-propanol (2 mL×2), and dried under reduced pressure to obtain the title compound (2.26 g, 72%) as a white powder.
Quantity
760 μL
Type
reactant
Reaction Step One
Quantity
3.07 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
72%

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